6-Methoxy-2-methylpyridin-3-amine

Description

The exact mass of the compound 6-Methoxy-2-methylpyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-2-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

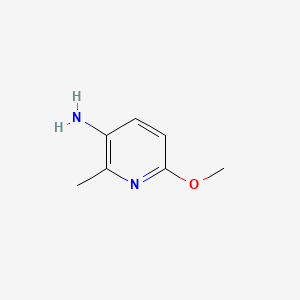

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVBGEPFAZKPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437814 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-56-9 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-2-methylpyridin-3-amine CAS number 52090-56-9

An In-Depth Technical Guide to 6-Methoxy-2-methylpyridin-3-amine (CAS: 52090-56-9)

This document provides a comprehensive technical overview of 6-Methoxy-2-methylpyridin-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, synthetic chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its role as a key intermediate, focusing on the strategic value of its unique substitution pattern in the design of targeted therapeutics.

6-Methoxy-2-methylpyridin-3-amine, also known as 3-Amino-6-methoxy-2-picoline, is a substituted pyridine derivative whose structural features—a nucleophilic amino group ortho to a methyl group and para to a methoxy group—render it a highly versatile and sought-after intermediate in organic synthesis.[1] The interplay of these functional groups dictates its reactivity and its utility as a scaffold in drug discovery.[1][2]

The methoxy group, a common feature in natural products and their synthetic analogues, significantly influences the molecule's electronic properties and metabolic stability.[3][4] Its presence can enhance ligand-target binding, improve physicochemical characteristics, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making it a valuable substituent for medicinal chemists.[4]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 52090-56-9 | [5] |

| Molecular Formula | C₇H₁₀N₂O | [6] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | 6-methoxy-2-methyl-3-pyridinamine | |

| Synonyms | 3-Amino-6-methoxy-2-picoline | [5] |

| Appearance | Dark Brown Liquid / Brown Oil | [5][7] |

| Purity | Typically >98.0% (GC) | [5] |

| Boiling Point | 260°C at 760 mmHg | [8] |

| Flash Point | 111.1 °C | [8] |

| Storage Conditions | Store at 2-8°C in a cool, dry, well-ventilated area under an inert atmosphere. Keep in a dark place. | [5] |

| Signal Word | Warning | [9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [8][10] |

| Precautionary Codes | P261, P305+P351+P338 |[11] |

Strategic Synthesis: A Validated Protocol

The primary and most efficient synthesis of 6-Methoxy-2-methylpyridin-3-amine involves the reduction of its nitro-precursor, 6-Methoxy-2-methyl-3-nitropyridine. This transformation is a cornerstone reaction, providing high yields of the desired amine. The choice of a reducing agent is critical; classical methods utilizing iron powder in the presence of an acid promoter like ammonium chloride are favored for their cost-effectiveness, scalability, and operational simplicity.

The reaction proceeds via a heterogeneous mixture where the iron metal acts as the electron donor to reduce the nitro group to the amine. The ammonium chloride serves to maintain a slightly acidic pH, facilitating the reaction on the surface of the iron particles.

Caption: Workflow for the synthesis of 6-Methoxy-2-methylpyridin-3-amine.

Detailed Experimental Protocol: Reduction of 6-Methoxy-2-methyl-3-nitropyridine[8]

This protocol is a self-validating system; successful execution will yield the product with the expected characteristics, confirming the integrity of the starting materials and reagents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-Methoxy-2-methyl-3-nitropyridine (2 g, 0.012 mol) in a 1:1 mixture of methanol (MeOH) and water (H₂O) (40 mL total).

-

Addition of Reagents: To this solution, add ammonium chloride (NH₄Cl) (2.2 g, 0.041 mol, ~3.5 eq.) followed by iron powder (2.3 g, 0.041 mol, ~3.5 eq.). The addition of iron will cause the mixture to darken.

-

Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess iron powder by filtration through a pad of Celite, washing the filter cake thoroughly with methanol.

-

Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (EtOAc) (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Final Product: Filter off the desiccant and concentrate the filtrate under reduced pressure to yield 6-Methoxy-2-methylpyridin-3-amine as a brown oil (Expected yield: ~1.35 g, 81%). The purity can be assessed by GC-MS and NMR.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Methoxy-2-methylpyridin-3-amine lies in its application as a versatile scaffold for constructing complex, biologically active molecules.[1] Its structure is frequently incorporated into kinase inhibitors, central nervous system (CNS) agents, and other targeted therapies.[12][13]

Caption: Key application areas for the 6-Methoxy-2-methylpyridin-3-amine scaffold.

Central Nervous System (CNS) Agents: Pexacerfont

A prominent example of this scaffold's application is in the drug Pexacerfont (BMS-562,086) , a potent and selective corticotropin-releasing factor 1 (CRF₁) antagonist developed for the treatment of anxiety disorders.[14] In the structure of Pexacerfont, the 6-Methoxy-2-methylpyridin-3-yl moiety is a key component, contributing to the overall binding affinity and pharmacokinetic profile of the molecule.[14]

Kinase Inhibitors

The aminopyridine motif is a privileged structure in the design of kinase inhibitors.[12] It often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. 6-Methoxy-2-methylpyridin-3-amine provides an ideal entry point for developing inhibitors for a range of kinases implicated in oncology and other diseases.

-

DNA-Dependent Protein Kinase (DNA-PK): This scaffold has been used to develop potent and selective DNA-PK inhibitors, which act as radiosensitizers in cancer therapy.[15]

-

PIM Kinases: The pyridine core is integral to inhibitors targeting PIM-1, a serine/threonine kinase overexpressed in various cancers.[16]

-

Other Kinases: Derivatives have shown activity against targets such as MPS1, p70S6Kβ, and CSNK2A, highlighting the broad utility of this chemical starting point.[17][18]

PET Imaging Probes

Beyond therapeutics, this amine is used to synthesize novel Positron Emission Tomography (PET) tracers. Derivatives have been developed for imaging α-synuclein aggregates, a pathological hallmark of Parkinson's disease, demonstrating the scaffold's utility in developing advanced diagnostic tools.[19]

Expected Spectroscopic Characteristics

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra are best obtained in the laboratory, the expected spectroscopic signatures can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group (typically ~3.9 ppm), and a singlet for the methyl (-CH₃) group (typically ~2.3-3.0 ppm).[20] The amine (-NH₂) protons will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.[20]

-

¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly attached to the nitrogen and oxygen atoms will be shifted downfield. Carbons bonded to nitrogen typically appear in the 10-65 ppm range, though aromatic carbons will be further downfield.[20]

-

IR Spectroscopy: The infrared spectrum will feature characteristic N-H stretching absorptions for a primary amine in the 3300–3500 cm⁻¹ region. C-H stretches for the methyl and aromatic groups, as well as C-N and C-O stretching bands, will also be present.[20]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 138.17).

Safety and Handling

As a chemical intermediate, 6-Methoxy-2-methylpyridin-3-amine requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[21][22]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21][22]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place (2-8°C) under an inert atmosphere to prevent degradation.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

In case of exposure, follow standard first aid measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[11]

References

[5] Ruifu Chemical. (n.d.). 6-Methoxy-2-Methylpyridin-3-Amine CAS 52090-56-9 Purity >98.0% (GC). Retrieved from [Link]

[23] Afla Aesar. (2025). Safety Data Sheet. Retrieved from [Link]

[11] Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

[24] Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Retrieved from [Link]

[6] PubChemLite. (2026). 6-methoxy-2-methylpyridin-3-amine (C7H10N2O). Retrieved from [Link]

[25] Supporting Information. (n.d.). General Information. Retrieved from [Link]

[26] ResearchGate. (n.d.). 6-Methylpyridin-3-amine. Retrieved from [Link]

[10] PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine. Retrieved from [Link]

[27] European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

[14] Wikipedia. (n.d.). Pexacerfont. Retrieved from [Link]

[3] Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

[19] Zhang, L., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. Retrieved from [Link]

[17] Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

[13] National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

[18] National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

[16] National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

[28] Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from

[15] National Institutes of Health. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

[29] PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

[30] Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

[4] ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ruifuchem.com [ruifuchem.com]

- 6. PubChemLite - 6-methoxy-2-methylpyridin-3-amine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [sigmaaldrich.com]

- 10. 6-methoxy-N-methylpyridin-2-amine | C7H10N2O | CID 7019168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pexacerfont - Wikipedia [en.wikipedia.org]

- 15. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fishersci.com [fishersci.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. ec.europa.eu [ec.europa.eu]

- 28. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 29. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. download.atlantis-press.com [download.atlantis-press.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Methoxy-2-methylpyridin-3-amine

An In-depth Technical Guide on the Reduction of 6-Methoxy-2-methyl-3-nitropyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-2-methylpyridin-3-amine, a valuable pyridine derivative, from its nitro precursor, 6-Methoxy-2-methyl-3-nitropyridine. The core of this transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic synthesis. This document, intended for researchers and drug development professionals, delves into the comparative analysis of prevalent reduction methodologies, emphasizing the causality behind procedural choices. Detailed, field-proven protocols for catalytic hydrogenation and chemical reduction using tin(II) chloride are presented, alongside critical safety considerations, reaction mechanisms, and analytical characterization techniques. The guide aims to equip scientists with the necessary expertise to select and execute the optimal synthetic strategy for this transformation, ensuring efficiency, safety, and high product purity.

Introduction: Strategic Importance of the Target Compound

The conversion of 6-Methoxy-2-methyl-3-nitropyridine[1][2][3] to 6-Methoxy-2-methylpyridin-3-amine is more than a simple chemical reduction; it is a critical step in the synthesis of complex molecules with significant applications in medicinal chemistry and materials science. The resulting 3-aminopyridine scaffold is a key building block for developing compounds with potential biological activity, including novel therapeutics.[4][5] The strategic placement of the amine, methoxy, and methyl groups provides a versatile platform for further functionalization.

The primary challenge and focus of this guide is the selective and efficient reduction of the aromatic nitro group to a primary amine. This transformation can be accomplished through various methods, each with distinct advantages, drawbacks, and operational demands.[6] The choice of method is dictated by factors such as substrate sensitivity, required purity, scalability, and available laboratory infrastructure.

Reactant and Product Profile

| Compound | 6-Methoxy-2-methyl-3-nitropyridine | 6-Methoxy-2-methylpyridin-3-amine |

| Structure | O=N(=O)c1cc(OC)nc(C)c1 | Nc1cc(OC)nc(C)c1 |

| CAS Number | 5467-69-6[1][2] | 52090-56-9 |

| Molecular Formula | C₇H₈N₂O₃[1][7] | C₇H₁₀N₂O |

| Molecular Weight | 168.15 g/mol [1][7] | 138.17 g/mol |

Methodology Selection: A Comparative Analysis

The reduction of an aromatic nitro group is a well-established transformation, yet the optimal choice of reagents and conditions is substrate-dependent.[8] Below is a comparative analysis of the most relevant methods for the synthesis of 6-Methoxy-2-methylpyridin-3-amine.

| Method | Reagents & Conditions | Advantages | Disadvantages & Causality |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst, various solvents (MeOH, EtOH, EtOAc)[9] | High atom economy; clean reaction with water as the only byproduct; generally high yields. | Requires specialized high-pressure equipment.[10] Catalysts (especially Pd/C and Raney Ni) are pyrophoric and pose a significant fire hazard when handled improperly.[11][12] Hydrogen gas is highly flammable and explosive.[13] |

| Metal/Acid Reduction (Dissolving Metal) | SnCl₂·2H₂O in EtOH or EtOAc, often with added HCl.[14][15] | Mild conditions, highly chemoselective for the nitro group, tolerant of other functional groups sensitive to hydrogenation.[9][14][16] Does not require high-pressure apparatus. | Generates stoichiometric amounts of metal salt byproducts, which can complicate workup and purification.[14][16] The removal of tin oxides often requires careful pH adjustment and can lead to emulsions.[14] |

| Iron Reduction | Fe powder, typically with NH₄Cl or acetic acid in an alcohol/water mixture.[9][17] | Inexpensive, environmentally benign (iron salts are less toxic than tin), and effective.[8] The Béchamp reduction (Fe/acid) is a classic and robust method.[8][18] | Can be slower than other methods; requires a large excess of iron powder, leading to a heterogeneous mixture that can be difficult to stir and filter. |

Recommendation: For laboratory-scale synthesis where high purity is paramount and appropriate safety infrastructure is in place, Catalytic Hydrogenation is often the preferred method due to its efficiency and clean profile. For situations where high-pressure setups are unavailable or if the substrate contains other reducible functionalities, Tin(II) Chloride Reduction offers a reliable and highly selective alternative.[16]

Reaction Mechanism Visualization

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. The reaction proceeds through nitroso and hydroxylamine intermediates.

Caption: Stepwise reduction of an aromatic nitro group.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is the method of choice for a clean and efficient reduction, provided the necessary safety equipment is available.[9]

Workflow Diagram:

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

-

Pre-Operation and Safety Checks:

-

Reactor Charging:

-

System Inerting:

-

Substrate Addition:

-

Add a solution of 6-Methoxy-2-methyl-3-nitropyridine (1.0 eq) in the reaction solvent to the vessel via a syringe or addition funnel under a positive pressure of nitrogen.

-

-

Hydrogenation:

-

Again, purge the system by evacuating and backfilling with hydrogen gas (3 cycles).

-

Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 bar or ~50 psi for this type of reduction).

-

Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic; monitor the temperature and apply cooling if necessary.[10]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by observing the drop in hydrogen pressure (as it is consumed) and by analytical methods (TLC/LC-MS).

-

To take a sample, stop the stirring, vent the hydrogen, purge with nitrogen, and then safely remove an aliquot.[11]

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 2-6 hours), vent the excess hydrogen and thoroughly purge the system with nitrogen.[19]

-

Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CRITICAL: Do not allow the catalyst to dry on the filter paper, as it is highly pyrophoric.[11] Immediately quench the filter cake with water.[11]

-

Concentrate the filtrate under reduced pressure to yield the crude 6-Methoxy-2-methylpyridin-3-amine, which can be further purified by column chromatography or crystallization if necessary.

-

Protocol B: Tin(II) Chloride Dihydrate Reduction

This protocol is an excellent alternative that avoids the hazards of high-pressure hydrogenation.[14]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Methoxy-2-methyl-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate (10-15 volumes).[14]

-

-

Reagent Addition:

-

Reaction Execution:

-

Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.[14]

-

Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

-

Work-up and Tin Removal (Critical Step):

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 5-10% aqueous sodium hydroxide (NaOH) solution until the pH is ~8-9. This will precipitate the tin salts as tin oxides/hydroxides.

-

Filter the resulting slurry through a pad of Celite®. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane.

-

Transfer the combined filtrate to a separatory funnel. The layers may be difficult to separate due to residual tin salts.

-

Extract the aqueous layer multiple times with the organic solvent.[14]

-

-

Isolation and Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude amine can be purified by silica gel column chromatography to yield the final product.

-

Safety, Handling, and Troubleshooting

| Issue | Causality & Context | Resolution & Best Practices |

| Fire during Hydrogenation | The Pd/C catalyst, especially after use (when it is "activated" with hydrogen), is pyrophoric and can ignite flammable solvents upon exposure to air.[11][12] | Always handle the catalyst wet or under an inert atmosphere.[10][12] Filter the catalyst promptly after the reaction and immediately quench the filter cake with water.[11] Keep a watch glass nearby to smother any small, localized fire on a funnel.[11] |

| Incomplete Reaction (SnCl₂ method) | Insufficient reagent, poor solubility of the starting material, or deactivation of the SnCl₂ by oxidation or hydrolysis can lead to an incomplete reaction.[14] | Ensure at least 4 equivalents of SnCl₂·2H₂O are used.[14] If solubility is an issue, consider a co-solvent. Use freshly opened reagent and ensure sufficient acid is present to prevent hydrolysis.[14] |

| Difficult Work-up (SnCl₂ method) | The formation of gelatinous tin hydroxide precipitates during basification is the most common challenge, leading to filtration problems and emulsions during extraction.[16] | After basification, stir the slurry for an extended period (1-2 hours) to allow the precipitate to granulate. Use a thick pad of Celite® for filtration. Diluting the mixture with both water and the extraction solvent can help break up emulsions. |

Product Characterization

Confirmation of the product, 6-Methoxy-2-methylpyridin-3-amine, should be performed using standard analytical techniques.

-

¹H NMR Spectroscopy: Expect to see the disappearance of signals corresponding to the aromatic protons adjacent to the nitro group in the starting material and the appearance of a broad singlet corresponding to the -NH₂ protons. The chemical shifts of the remaining aromatic and methyl protons will also shift upfield due to the electron-donating nature of the new amine group.

-

¹³C NMR Spectroscopy: The carbon atom previously attached to the nitro group will experience a significant upfield shift.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₇H₁₀N₂O, MW ≈ 138.17).

-

Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹.

Conclusion

The reduction of 6-Methoxy-2-methyl-3-nitropyridine to 6-Methoxy-2-methylpyridin-3-amine is a robust and accessible transformation that serves as a gateway to a variety of important chemical scaffolds. While catalytic hydrogenation offers a clean and high-yielding route, it mandates strict adherence to safety protocols due to the use of pyrophoric catalysts and flammable hydrogen gas. The tin(II) chloride reduction provides a milder, highly selective, and accessible alternative, with the primary challenge lying in the post-reaction workup to remove tin byproducts. By understanding the underlying principles, advantages, and risks associated with each method, researchers can confidently and safely execute this synthesis to obtain the desired product in high purity.

References

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). SPREE.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.

- Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate. (2025). BenchChem.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Amar Equipment Pvt. Ltd.

- Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry.

- Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. (n.d.). ResearchGate.

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- One-Pot Conversion of Nitroarenes into N-Arylamides. (2025, August 9). ResearchGate.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health.

- 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3. (n.d.). BenchChem.

- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education.

- 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9. (n.d.). Sigma-Aldrich.

- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI.

- 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). PubChem.

- 5467-69-6 | 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). ChemScene.

- 5467-69-6|6-Methoxy-2-methyl-3-nitropyridine|BLD Pharm. (n.d.). BLD Pharm.

- 6-Methoxy-2-methyl-3-nitropyridine. (n.d.). CymitQuimica.

Sources

- 1. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5467-69-6|6-Methoxy-2-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. weihaicm.com [weihaicm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. njhjchem.com [njhjchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2-methylpyridin-3-amine

Introduction

6-Methoxy-2-methylpyridin-3-amine, a substituted pyridine derivative, is a compound of significant interest in the fields of pharmaceutical and medicinal chemistry. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, developing robust formulations, and predicting the compound's behavior in biological systems. This document delves into the core physicochemical parameters, provides detailed experimental protocols for their determination, and discusses the compound's stability, reactivity, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its development and application.[1] The following table summarizes the known and estimated properties of 6-Methoxy-2-methylpyridin-3-amine.

| Property | Value | Source/Method |

| Chemical Structure | - | |

| IUPAC Name | 6-methoxy-2-methylpyridin-3-amine | [2] |

| CAS Number | 52090-56-9 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Solid (usually white or off-white crystalline powder) or dark brown liquid | [3][4] |

| Melting Point | Data may vary, around 40 - 45 °C | [3] |

| Boiling Point | Data may vary, around 250 - 260 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [3] |

| pKa | Related to the basicity of the amino group, estimated around 9 - 10 | [3] |

| logP (Octanol/Water) | Predicted XlogP: 0.9 | [5] |

| Purity | >98% | [2][4] |

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties is crucial for the reliable application of any chemical compound in research and development. The following are detailed protocols for the experimental determination of key parameters for 6-Methoxy-2-methylpyridin-3-amine.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Protocol:

-

Sample Preparation: Ensure the 6-Methoxy-2-methylpyridin-3-amine sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a steady rate of 1-2 °C per minute.

-

Observation: Observe the sample closely through the magnifying lens.

-

Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the sample.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Protocol:

-

Sample Preparation: Add an excess amount of 6-Methoxy-2-methylpyridin-3-amine to a known volume of the desired solvent (e.g., water, ethanol, methanol, dichloromethane) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution from the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Analyze the concentration of 6-Methoxy-2-methylpyridin-3-amine in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[1][7] For an amine, this involves titration with a strong acid to determine the pKa of its conjugate acid.

Protocol:

-

Solution Preparation: Prepare a standard solution of 6-Methoxy-2-methylpyridin-3-amine of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the midpoint of the buffer region in the titration curve.

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa Determination.

Spectroscopic Properties

While specific spectra for 6-Methoxy-2-methylpyridin-3-amine are not provided in the search results, its expected spectroscopic features can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the carbon of the methoxy group, and the carbon of the methyl group. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Stability and Reactivity

-

Stability: 6-Methoxy-2-methylpyridin-3-amine should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8] It is recommended to keep the container tightly closed and under an inert atmosphere.[2] The compound may be sensitive to heat.[8]

-

Reactivity: The amino group on the pyridine ring makes the compound basic and susceptible to reactions with acids to form salts. As a primary amine, it can undergo various reactions typical of this functional group, such as acylation, alkylation, and diazotization. The pyridine ring itself can undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing substituents.

Synthesis Overview

Several synthetic routes to 6-Methoxy-2-methylpyridin-3-amine and its derivatives have been described. A common approach involves the reduction of the corresponding nitro compound, 6-methoxy-2-methyl-3-nitropyridine. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation. Other synthetic strategies may involve the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring through nucleophilic substitution or cross-coupling reactions.[8]

Applications in Research and Drug Development

6-Methoxy-2-methylpyridin-3-amine is a valuable intermediate in the synthesis of a wide range of compounds with potential therapeutic applications. Its structure is a key component in the development of:

-

Antitubercular Agents: Derivatives of this compound have been investigated as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis.

-

Neurological Disorder Treatments: The pyridine moiety is present in various compounds targeting neurological pathways.

-

Antimicrobial and Anti-inflammatory Agents: The structural features of this amine make it a suitable scaffold for the development of new antimicrobial and anti-inflammatory drugs.

-

Agrochemicals: It serves as a building block for the synthesis of pesticides and herbicides.

Safety and Handling

Appropriate safety precautions should be taken when handling 6-Methoxy-2-methylpyridin-3-amine.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9][10]

-

Storage: Keep in a dark place, under an inert atmosphere, at 2-8 °C.[2]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxy-2-methylpyridin-3-amine, a compound of significant importance in chemical and pharmaceutical research. By understanding its fundamental characteristics and employing the detailed experimental protocols provided, researchers can effectively utilize this versatile building block in the synthesis and development of novel molecules with a wide range of potential applications. The information presented herein serves as a valuable resource for scientists and professionals, enabling more informed and efficient research and development endeavors.

References

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.

- Sigma-Aldrich. (n.d.). 6-Methoxy-2-methylpyridin-3-amine.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- MedchemExpress.com. (2025, December 30). Safety Data Sheet.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.

- Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.

- Chem-Impex. (n.d.). 3-Amino-6-methoxy-2-methylpyridine.

- SSERC. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PMC - NIH. (2013, August 8). Development of Methods for the Determination of pKa Values.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- PubChemLite. (n.d.). 6-methoxy-2-methylpyridin-3-amine (C7H10N2O).

- PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine.

- ResearchGate. (n.d.). 6-Methylpyridin-3-amine.

- A75706 - • SAFETY DATA SHEET. (2025, November 6).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Ruifu Chemical. (n.d.). 6-Methoxy-2-Methylpyridin-3-Amine CAS 52090-56-9 Purity >98.0% (GC).

- Chair of Analytical Chemistry. (n.d.). pKa values bases.

- Benchchem. (n.d.). Degradation of 6-Methoxy-2-nitropyridin-3-amine and prevention.

- ResearchGate. (n.d.). 6-Methylpyridin-2-amine.

- ResearchGate. (n.d.). Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, C15H13NO, M-MPEP – a mGluR5 antagonist.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values....

- MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- PubChem. (n.d.). 6-Methoxypyridazin-3-amine.

- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride.

- NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- PMC - NIH. (n.d.). 6-Methylpyridin-3-amine.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. thinksrs.com [thinksrs.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 9. enamine.net [enamine.net]

- 10. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to 6-Methoxy-2-methylpyridin-3-amine: Structure, Isomers, and Synthesis

Executive Summary: This guide provides a comprehensive technical overview of 6-methoxy-2-methylpyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural formula, physicochemical properties, and the landscape of its positional isomers. Furthermore, a detailed, field-proven synthesis protocol is presented, alongside a discussion of its applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug discovery and development who require a deep, practical understanding of this versatile compound.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in a vast array of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, such as the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[2] Substituted aminopyridines, in particular, are a privileged class of compounds, demonstrating a wide spectrum of biological activities and serving as critical intermediates in the synthesis of complex drug molecules.[3][4] 6-Methoxy-2-methylpyridin-3-amine belongs to this important class, offering a specific arrangement of electron-donating (methoxy, methyl) and nucleophilic (amino) groups that make it a valuable and reactive intermediate for drug design.[5]

Structural Elucidation and Physicochemical Properties

6-Methoxy-2-methylpyridin-3-amine is a substituted pyridine with the molecular formula C7H10N2O.[6] Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl group, the 3-position with an amino group, and the 6-position with a methoxy group.

Structural Formula:

Caption: Structural formula of 6-Methoxy-2-methylpyridin-3-amine.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 52090-56-9 | [6][7] |

| Molecular Formula | C7H10N2O | [6][7] |

| Molar Mass | 138.17 g/mol | [6][8] |

| Appearance | Solid or Liquid, Brown Oil | [7][9] |

| Melting Point | Approx. 40 - 45 °C | [8] |

| Boiling Point | Approx. 250 - 260 °C | [8] |

| Purity | Typically ≥98% | [6][7] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [6][7] |

Isomers of Methoxy-methyl-pyridin-3-amine

The specific arrangement of substituents on the pyridine ring is critical to the reactivity and biological activity of 6-methoxy-2-methylpyridin-3-amine. Understanding its positional isomers is essential for researchers to appreciate the unique properties of the target compound and to control for potential impurities in synthesis. Positional isomers share the same molecular formula but differ in the location of their substituents on the pyridine core.

The core structure has one amino group, one methoxy group, and one methyl group on a pyridine ring. The isomers arise from the different possible arrangements of these three distinct substituents around the ring.

Caption: Key positional isomers of 6-Methoxy-2-methylpyridin-3-amine.

Discussion of Isomers:

-

2-Methoxy-6-methylpyridin-3-amine (Isomer B): In this isomer, the positions of the methoxy and methyl groups are swapped relative to the parent compound. This seemingly minor change can significantly alter the electronic properties and steric hindrance around the amino group, potentially affecting its nucleophilicity and interaction with biological targets.[10][11]

-

6-Methoxy-5-methylpyridin-3-amine (Isomer C): Placing the methyl group at the 5-position alters the steric environment adjacent to the methoxy group and changes the electronic distribution within the ring.

-

6-Methoxy-4-methylpyridin-3-amine (Isomer D): With the methyl group at the 4-position (para to the nitrogen), the electronic influence is different compared to the ortho placement in the target compound. This can influence the overall basicity of the pyridine nitrogen.

The choice of a specific isomer like 6-methoxy-2-methylpyridin-3-amine in a drug discovery program is deliberate, based on factors like synthetic accessibility, desired reactivity, and the specific stereoelectronic requirements of the target protein binding pocket.

Synthesis and Reactivity

A common and reliable method for the synthesis of 6-methoxy-2-methylpyridin-3-amine involves the reduction of a nitro-substituted precursor. This approach is advantageous due to the wide availability of substituted nitropyridines.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes the synthesis of 6-methoxy-2-methylpyridin-3-amine from 6-methoxy-2-methyl-3-nitropyridine.

Reaction Scheme: 6-methoxy-2-methyl-3-nitropyridine + Reducing Agent → 6-methoxy-2-methylpyridin-3-amine

Materials:

-

6-Methoxy-2-methyl-3-nitropyridine (starting material)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve 6-methoxy-2-methyl-3-nitropyridine (1.0 eq.) in a 1:1 mixture of methanol and water.[9]

-

Addition of Reagents: To the stirring solution, add ammonium chloride (3.5 eq.) and iron powder (3.5 eq.).[9] The use of iron in the presence of a weak acid like ammonium chloride is a classic and cost-effective method for nitro group reduction (Béchamp reduction).

-

Heating: Heat the reaction mixture to 80 °C and maintain stirring for 16 hours.[9] The elevated temperature is necessary to drive the heterogeneous reaction to completion.

-

Work-up - Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and remove the excess iron powder by filtration through a pad of celite. Wash the filter cake with methanol.

-

Work-up - Extraction: Remove the methanol from the filtrate by rotary evaporation. Dilute the remaining aqueous solution with water and perform a liquid-liquid extraction with ethyl acetate (3 times).[9]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter off the desiccant and concentrate the solvent under reduced pressure to yield the crude product.[9]

-

Purification: The resulting brown oil, 6-methoxy-2-methylpyridin-3-amine, can be purified further by column chromatography on silica gel if necessary. A typical yield for this reaction is around 81%.[9]

Caption: Workflow for the synthesis of 6-methoxy-2-methylpyridin-3-amine.

Applications in Drug Development

The true value of 6-methoxy-2-methylpyridin-3-amine lies in its role as a versatile intermediate in the synthesis of biologically active molecules.[12] The amino group at the 3-position serves as a key nucleophilic handle for building more complex structures, while the methoxy and methyl groups modulate the electronics and lipophilicity of the scaffold.

A prominent example of its application is in the synthesis of Pexacerfont (BMS-562,086) , a corticotropin-releasing factor 1 (CRF1) antagonist developed by Bristol-Myers Squibb for the potential treatment of anxiety disorders and irritable bowel syndrome.[13]

In the structure of Pexacerfont, the 6-methoxy-2-methylpyridin-3-yl moiety is a key component, directly attached to the core pyrazolo[1,5-a]-1,3,5-triazine ring system.[13]

Caption: Role as a building block in the synthesis of Pexacerfont.

This application highlights the compound's utility in constructing complex heterocyclic systems designed to interact with specific protein targets. Its structural features likely contribute to the final drug molecule's binding affinity, selectivity, and pharmacokinetic profile.

Safety and Handling

As with any laboratory chemical, proper handling of 6-methoxy-2-methylpyridin-3-amine is essential. The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

Prevention: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[7][14]

-

Response: In case of contact with skin or eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[14][15]

-

Storage: Store in a well-ventilated, cool, dry place in a tightly closed container.[7][16]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

6-Methoxy-2-methylpyridin-3-amine is a strategically important heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its unique substitution pattern provides a valuable platform for synthetic elaboration, as evidenced by its use in the development of clinical candidates like Pexacerfont. A thorough understanding of its structure, isomeric forms, synthesis, and handling is crucial for scientists leveraging this versatile building block to create the next generation of therapeutics.

References

-

Boger, D. L., & Baldino, C. M. (1989). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, D., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]

-

Lead Sciences. (n.d.). 6-Methoxy-2-methylpyridin-3-amine. Retrieved from [Link]

-

Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Goulet, L., et al. (2004). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

-

Wang, D., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

An, G., & Rhee, H. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. Available at: [Link]

-

Wikipedia. (n.d.). Pexacerfont. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine. Retrieved from [Link]

-

Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available at: [Link]

-

ResearchGate. (n.d.). 6-Methylpyridin-3-amine. Retrieved from [Link]

-

Li, J., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-2-methylpyridin-3-amine - Lead Sciences [lead-sciences.com]

- 7. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [sigmaaldrich.com]

- 8. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 9. 6-Methoxy-2-methylpyridin-3-amine | 52090-56-9 [chemicalbook.com]

- 10. 186413-79-3|2-Methoxy-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Pexacerfont - Wikipedia [en.wikipedia.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Mass spectrometry analysis of 6-Methoxy-2-methylpyridin-3-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-2-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Methoxy-2-methylpyridin-3-amine (CAS: 52090-56-9), a pyridine derivative of interest in pharmaceutical and agrochemical research.[1] Recognizing the compound's structural features—a primary amine, a methoxy group, and a methyl group on a pyridine core—this document outlines tailored methodologies for its characterization and quantification. We delve into the rationale behind selecting appropriate analytical platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented. Special emphasis is placed on the elucidation of fragmentation pathways under various ionization conditions, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), providing a predictive guide for structural confirmation and metabolite identification. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and its analogs.

Introduction and Physicochemical Profile

6-Methoxy-2-methylpyridin-3-amine is a substituted pyridine with a molecular weight of 138.17 g/mol . Its structure, featuring a basic amino group and a polar methoxy group, makes it amenable to common reversed-phase chromatography and ionization techniques. Understanding its physicochemical properties is the cornerstone of effective method development.

Table 1: Physicochemical Properties of 6-Methoxy-2-methylpyridin-3-amine

| Property | Value | Source |

| CAS Number | 52090-56-9 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Solid, white or off-white | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C. |

The presence of the primary amine (a proton acceptor) makes this molecule an excellent candidate for positive-ion mode mass spectrometry. The overall polarity and thermal stability will dictate the choice between LC-MS and GC-MS.[3]

Foundational Sample Preparation

The quality of mass spectrometry data is directly dependent on the cleanliness of the sample introduced into the instrument.[4] A robust sample preparation protocol is essential to enhance sensitivity, reduce background noise, and ensure method reproducibility.[5]

Protocol for Standard Solution Preparation (Direct Infusion & LC-MS)

This protocol is suitable for the pure compound to determine optimal instrument parameters and verify mass accuracy.

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-Methoxy-2-methylpyridin-3-amine and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[6]

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture that is compatible with the intended mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).[6]

-

Filtration: Before injection, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block instrument lines.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial.

Protocol for Extraction from a Complex Matrix (e.g., Plasma)

For quantitative analysis in biological fluids, matrix components must be removed. Solid-Phase Extraction (SPE) is a highly effective technique.

-

Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the preferred method for analyzing polar and thermally labile compounds like aromatic amines.[7] It offers high sensitivity and is readily coupled to soft ionization techniques that preserve the molecular ion.[7][8]

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that are already ionized or can be easily ionized in solution.[9] Given the basic amine group, 6-Methoxy-2-methylpyridin-3-amine is expected to ionize exceptionally well in positive-ion ESI mode, forming a protonated molecule, [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[3] It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[3] While ESI is likely the first choice, APCI can be a valuable alternative, especially if the mobile phase has a high organic content or if matrix effects suppress the ESI signal.[10][11]

Experimental Workflow & Protocol for LC-MS/MS

The following diagram and protocol outline a typical workflow for the quantitative analysis of 6-Methoxy-2-methylpyridin-3-amine.

Caption: LC-MS/MS workflow for targeted analysis.

Table 2: Recommended LC-MS/MS Protocol

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1200 series or equivalent | Standard high-performance system. |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | Good retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | Ensures separation from polar and non-polar impurities. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |

| MS System | Triple Quadrupole or Q-TOF | Required for MS/MS fragmentation and accurate mass. |

| Ionization Mode | ESI Positive | The primary amine is readily protonated. |

| Capillary Voltage | +3.5 kV | Optimizes the electrospray process. |

| Drying Gas Temp. | 300 °C | Aids in desolvation of droplets. |

| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |

| Precursor Ion | m/z 139.1 | Corresponds to the [M+H]⁺ of the analyte. |

| Collision Energy | 10-30 eV (Optimize) | Varies to produce a spectrum of informative fragment ions. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and generates reproducible fragmentation patterns via Electron Ionization (EI).[12][13] While the primary amine may pose challenges (e.g., peak tailing), a direct GC-MS analysis is feasible and can provide complementary structural data.

Derivatization Considerations

To improve chromatographic performance and prevent unwanted interactions with the GC column, derivatization of the primary amine can be considered. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach, which replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[14] However, a direct, underivatized analysis should be attempted first.

Recommended GC-MS Protocol

Table 3: Recommended GC-MS Protocol (Underivatized)

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890 or equivalent | Standard, reliable gas chromatography platform. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |

| Oven Program | Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min | Separates the analyte from solvent and potential impurities. |

| MS System | Single Quadrupole or Ion Trap | Standard detectors for GC-MS analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation libraries. |

| Source Temp. | 230 °C | Standard operating temperature for an EI source. |

| Quad Temp. | 150 °C | Ensures consistent mass filtering. |

| Scan Range | m/z 40-250 | Covers the molecular ion and expected low-mass fragments. |

Elucidation of Fragmentation Pathways

The fragmentation pattern is a molecular fingerprint that provides definitive structural confirmation. The pattern is highly dependent on the ionization method used.

ESI/APCI Fragmentation (MS/MS)

In tandem MS, the protonated molecule ([M+H]⁺, m/z 139.1) is selected and fragmented via collision-induced dissociation (CID). The fragmentation will be directed by the most labile bonds and the charge location (the protonated amine).

Caption: Proposed ESI/APCI fragmentation of [M+H]⁺.

Table 4: Predicted Product Ions from [M+H]⁺ Precursor (m/z 139.1)

| Product Ion (m/z) | Proposed Loss | Proposed Structure/Comment |

| 124.1 | •CH₃ (15 Da) | Loss of a methyl radical from the methoxy group. |

| 122.1 | NH₃ (17 Da) | Characteristic loss of ammonia from the protonated primary amine. |

| 109.1 | CH₂O (30 Da) | Loss of neutral formaldehyde from the methoxy group. |

| 94.1 | C₂H₃N (41 Da) or NH₃ + CO | Further fragmentation involving loss of acetonitrile or sequential loss. |

EI Fragmentation (GC-MS)

EI is a high-energy process that produces more extensive fragmentation, providing rich structural detail. The molecular ion (M⁺•, m/z 138.1) will be observed, along with fragments resulting from various bond cleavages.

Caption: Proposed EI fragmentation pathway of M⁺•.

Table 5: Predicted EI Fragment Ions from Molecular Ion (m/z 138)

| Fragment Ion (m/z) | Proposed Loss | Proposed Structure/Comment |

| 123 | •CH₃ (15 Da) | Loss of the methyl radical from the methoxy group. Often a prominent peak. |

| 108 | CH₂O (30 Da) | Loss of neutral formaldehyde via rearrangement. |

| 95 | •CH₃, CO (43 Da) | Sequential loss of the methyl radical and carbon monoxide. |

| 80 | CH₂O, HCN (57 Da) | Sequential loss of formaldehyde followed by hydrogen cyanide from ring cleavage. |

References

-

Jayalakshmi, T., Mathew, S., & Jacob, J. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link][8]

-

Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. [Link][15]

-

Jain, A. D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link][7]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link][4]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link][16]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][17]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link][5]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link][6]

-

Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry. [Link][18]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link][3]

-

Bristow, T., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Nature. [Link][19]

-

National MagLab. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). [Link][11]

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link][14]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-methoxy-2-methylpyridine. [Link][2]

-

El-Gohary, N. S., & Shaaban, M. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6245. [Link][13]

-

ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). [Link][20]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 4. biocompare.com [biocompare.com]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | MDPI [mdpi.com]

- 14. reddit.com [reddit.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. tecan.com [tecan.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Methoxy-2-methylpyridin-3-amine in Organic Solvents

Introduction